7-Fluoroimidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-Fluoroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and an imidazo[1,2-a]pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridin-3-amine typically involves a one-step process starting from 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex and a peroxide. This method yields the desired compound with a high efficiency of 92% . Another approach involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or photocatalysis strategies.
Reduction: Suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or nucleophilic reagents like amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
7-Fluoroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring structure enables it to engage in specific interactions within biological systems. For example, it can inhibit enzymes such as IRAK and FLT3, which play crucial roles in cellular signaling pathways related to inflammation and cancer . The fluorine atom at the 7th position may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
7-Fluoro-imidazo[1,2-a]pyridine: Similar in structure but lacks the amine group at the 3rd position.
Imidazo[1,2-a]pyridines: A broader class of compounds with varying substituents at different positions.
Uniqueness: 7-Fluoroimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the fluorine atom at the 7th position and the amine group at the 3rd position. This combination of functional groups imparts specific chemical properties and biological activities, making it a valuable compound for research and development in medicinal chemistry and pharmaceutical synthesis .
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2 |
InChI Key |
JVFHQGDSOAUURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1F |
Origin of Product |
United States |
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